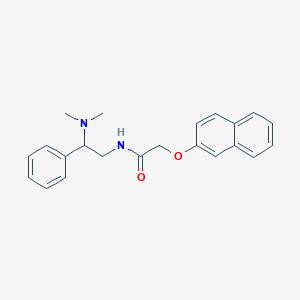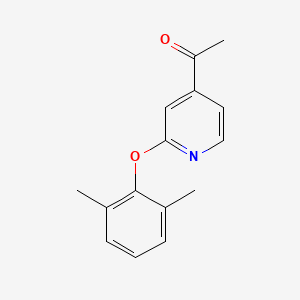
isopropyl 2-((3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While there isn’t specific information on the synthesis of this exact compound, similar compounds are often synthesized through various methods such as the reaction of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed . Another common method involves electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .Wissenschaftliche Forschungsanwendungen
Sustainable Chromatography Solutions
A study led by Florence M. Chardon et al. (2014) developed a three-component solvent system, including isopropyl acetate, for sustainable chromatography. This system offers an eco-friendly solution for the chromatographic separation of a wide range of compounds, eliminating the need for harmful chlorinated solvents and marking a significant step forward in sustainable drug discovery efforts (Chardon et al., 2014).
Cardiovascular Protection
Research by Khdhiri Emna et al. (2020) focused on the protective effects of a new molecule against cardiac remodeling in myocardial infarction induced by isoproterenol in rats. Their findings highlight the potential of specific compounds in preventing thrombosis and improving cardiovascular health, showcasing the importance of these molecules in therapeutic applications (Emna et al., 2020).
Chemical Synthesis and Catalysis
The work by L. Fu et al. (2018) on the rhodium-catalyzed formation of tertiary alcohols from donor/acceptor carbenes and esters demonstrates the synthetic utility of such reactions in producing compounds with significant stereoselectivity. This research underscores the importance of catalytic systems in facilitating efficient and selective chemical transformations (Fu et al., 2018).
Novel Synthetic Pathways
Xia Song et al. (2018) developed a novel synthesis approach for diversely functionalized 2H-chromenes, highlighting the versatility and potential of these compounds in various applications. The study showcases innovative methods in organic synthesis, providing new pathways for the creation of complex molecules (Song et al., 2018).
Environmental and Biodegradation Studies
Yunfu. Sun and J. Pignatello (1993) explored the degradation of 2,4-dichlorophenoxyacetic acid by advanced oxidation processes, contributing to our understanding of environmental remediation techniques. This work is crucial for developing strategies to mitigate pollution and enhance the biodegradation of hazardous substances (Sun & Pignatello, 1993).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
propan-2-yl 2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO5/c1-12(2)25-19(22)11-24-16-8-5-14-9-17(20(23)26-18(14)10-16)13-3-6-15(21)7-4-13/h3-10,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XARHDIQKCJUSBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Amino-N-[3-(dimethylamino)propyl]-1-propyl-1H-pyrazole-3-carboxamide](/img/structure/B2756178.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-2-(1-tosylpiperidin-2-yl)acetamide](/img/structure/B2756182.png)
![6-Oxa-2-azaspiro[3.4]octane hemioxalate](/img/structure/B2756184.png)
![N-[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2756185.png)


![N-(2,3-dimethylphenyl)-8-methyl-2-(4-nitrophenyl)-9-oxo-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2756188.png)
![[2-(Aminomethyl)-4-methylpiperazin-1-yl]-(2-chloropyridin-4-yl)methanone;hydrochloride](/img/structure/B2756189.png)


![4-cyano-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2756192.png)
![4-bromo-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide](/img/structure/B2756198.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2756199.png)